
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of thiazole derivatives, which have been extensively studied for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of 1,3-Thiazoles
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is utilized in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. These derivatives are synthesized through a three-component reaction involving phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine under reflux condition in ethanol. This method provides an atom-economical, straightforward one-pot multicomponent synthetic route for 1,3-thiazoles (Shahbazi-Alavi et al., 2019).
2. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This compound is involved in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These derivatives are prepared by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. The pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
3. Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized for use as anti-inflammatory and analgesic agents. Compounds like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
4. Antimicrobial and Antifungal Activities
Thiazole derivatives, including those synthesized using N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have been reported to possess antimicrobial and antifungal properties. These derivatives have shown effectiveness against various bacterial and fungal species (Chawla, 2016).
5. Antiproliferative Activities
Pyrazole-sulfonamide derivatives synthesized from this compound have been tested for their in vitro antiproliferative activities. These compounds demonstrated a cell-selective effect, particularly against rat brain tumor cells (C6), and some exhibited broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).
6. Allosteric CC-Chemokine Receptor 4 Antagonists
Indazole arylsulfonamides, synthesized using compounds like N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have been examined as human CCR4 antagonists. These compounds bind to an intracellular allosteric site on CCR4 and have potential applications in pharmacology (Procopiou et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-5-3-12(4-6-13)19-17(22)16-11-27-18(20-16)21-28(23,24)15-9-7-14(26-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYGOYQGDXDKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


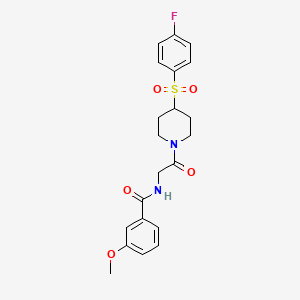
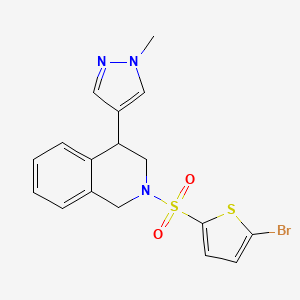


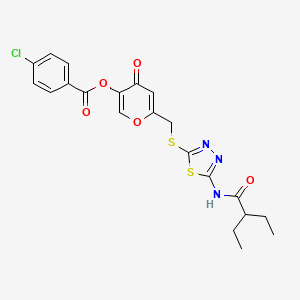
![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)
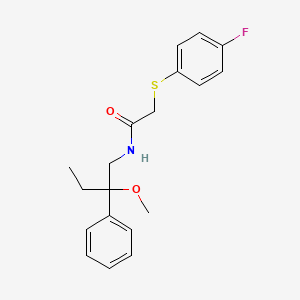
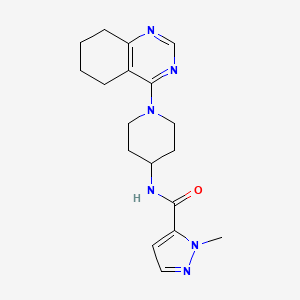
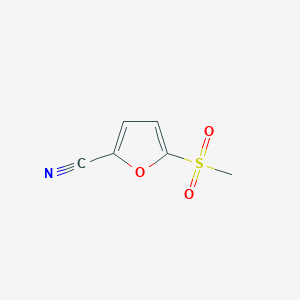
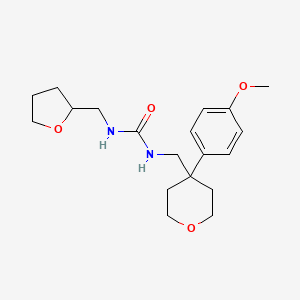
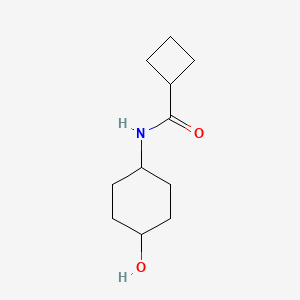
![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)